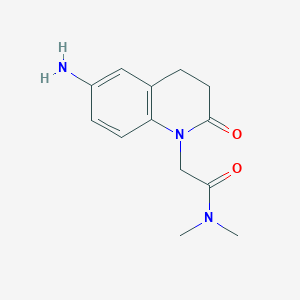
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C11H20F2N2O2 and a molecular weight of 250.29 g/mol . This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals .
Méthodes De Préparation
The synthesis of tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The reaction conditions often include the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
tert-Butyl (1-(1,3-difluoropropan-2-yl)azetidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (1-(1,3-difluoropropan-2-yl)piperidin-4-yl)carbamate: This compound has a similar structure but differs in the ring system, which can affect its chemical properties and applications.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another similar compound with different functional groups that influence its reactivity and use.
Propriétés
Formule moléculaire |
C11H20F2N2O2 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
tert-butyl N-[1-(1,3-difluoropropan-2-yl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)14-8-6-15(7-8)9(4-12)5-13/h8-9H,4-7H2,1-3H3,(H,14,16) |
Clé InChI |
BZYQGZKXMPUNJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CN(C1)C(CF)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




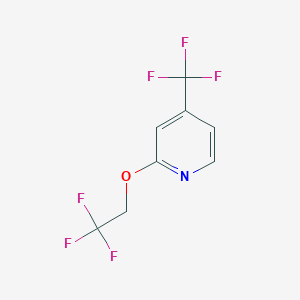
![1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B11864741.png)
![[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B11864753.png)
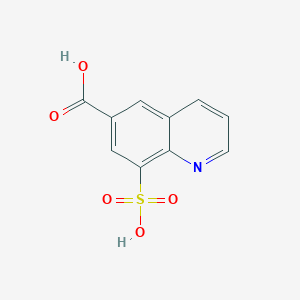
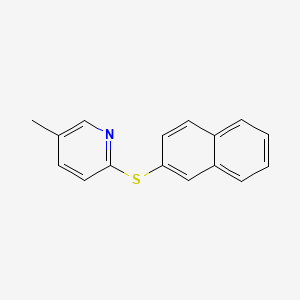

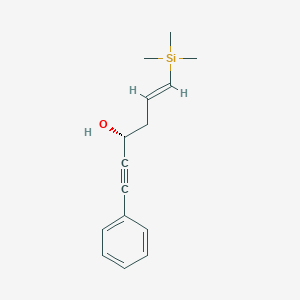
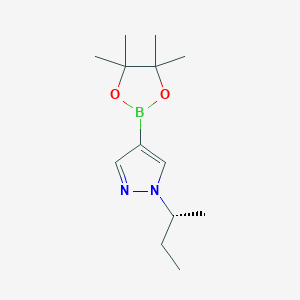
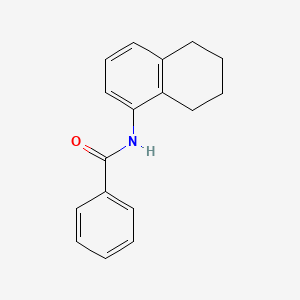

![1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B11864812.png)
